N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine
N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine
Brand Name:
Vulcanchem
CAS No.:
88295-23-2
VCID:
VC21165994
InChI:
InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1
SMILES:
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O
Molecular Formula:
C18H17NO7
Molecular Weight:
359.3 g/mol
N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine
CAS No.: 88295-23-2
Cat. No.: VC21165994
Molecular Formula: C18H17NO7
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88295-23-2 |
|---|---|
| Molecular Formula | C18H17NO7 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | (2S,3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1 |
| Standard InChI Key | PHFXRWNRHDASFI-JKSUJKDBSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)O |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |
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